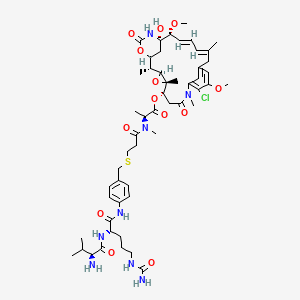

vc-PABC-DM1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C53H75ClN8O13S |

|---|---|

Molecular Weight |

1099.7 g/mol |

IUPAC Name |

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methylsulfanyl]propanoyl-methylamino]propanoate |

InChI |

InChI=1S/C53H75ClN8O13S/c1-29(2)45(55)48(66)59-36(14-12-21-57-50(56)68)47(65)58-35-18-16-33(17-19-35)28-76-22-20-42(63)61(7)32(5)49(67)74-41-26-43(64)62(8)37-24-34(25-38(71-9)44(37)54)23-30(3)13-11-15-40(72-10)53(70)27-39(73-51(69)60-53)31(4)46-52(41,6)75-46/h11,13,15-19,24-25,29,31-32,36,39-41,45-46,70H,12,14,20-23,26-28,55H2,1-10H3,(H,58,65)(H,59,66)(H,60,69)(H3,56,57,68)/b15-11+,30-13+/t31-,32+,36+,39+,40-,41+,45+,46+,52+,53+/m1/s1 |

InChI Key |

VPFJBLCYMSCFKX-RRXQVXNVSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)C)\C)OC)(NC(=O)O2)O |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)C)C)OC)(NC(=O)O2)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the vc-PABC-DM1 Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the vc-PABC-DM1 linker-payload system, a critical component in the design of modern antibody-drug conjugates (ADCs). This system is engineered for controlled, targeted release of the potent cytotoxic agent DM1 within cancer cells, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.

Core Components and Overall Mechanism

The this compound system is comprised of three key functional units:

-

Valine-Citrulline (vc) Linker: A dipeptide linker specifically designed to be susceptible to cleavage by lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the tumor microenvironment.[1][2][] This enzymatic cleavage is the primary trigger for drug release.

-

p-Aminobenzyl Carbamate (PABC) Spacer: A self-immolative spacer that connects the vc linker to the cytotoxic drug.[4][5] Following the enzymatic cleavage of the vc linker, the PABC spacer undergoes a rapid, spontaneous 1,6-elimination reaction. This "self-immolation" is crucial for the efficient and traceless release of the active drug.

-

DM1 (Mertansine): A highly potent maytansinoid derivative that acts as the cytotoxic payload. DM1 inhibits tubulin polymerization, leading to microtubule disruption, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.

The overall mechanism of action is a sequential process that ensures the ADC remains stable in systemic circulation and only releases its cytotoxic payload upon internalization into target cancer cells.

Signaling Pathway of this compound ADC Action

Caption: Overall mechanism of action of a this compound ADC.

Detailed Mechanism of Action

Extracellular Stability and Intracellular Cleavage

The vc-PABC linker is designed to be stable in the bloodstream, preventing premature release of the toxic DM1 payload and minimizing systemic toxicity. However, studies have shown that the stability can be influenced by species-specific plasma enzymes. For instance, mouse carboxylesterase 1C has been identified as being responsible for the extracellular hydrolysis of vc-PABC-based linkers in mouse plasma.

Upon internalization into the target cancer cell via receptor-mediated endocytosis, the ADC is trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the valine-citrulline linker by proteases, primarily Cathepsin B. While Cathepsin B is considered the primary enzyme, studies have indicated that other proteases may also contribute to the cleavage.

The Self-Immolative PABC Spacer

The cleavage of the amide bond between citrulline and the PABC spacer by Cathepsin B initiates the self-immolation process. This enzymatic cleavage exposes a free amine on the PABC moiety, which triggers a cascade of electronic rearrangements. This results in a 1,6-elimination reaction, leading to the release of the DM1 payload, carbon dioxide, and aza-p-quinone methide.

Logical Flow of Linker Cleavage and Drug Release

Caption: Sequential steps of linker cleavage and drug release.

Cytotoxic Action of DM1

Once released, DM1 exerts its potent cytotoxic effects by binding to tubulin at the vinca alkaloid binding site. This binding disrupts microtubule dynamics by inhibiting their polymerization. The interference with microtubule function leads to the arrest of the cell cycle in the G2/M phase, preventing mitosis and ultimately triggering apoptosis.

Quantitative Data

The efficacy of this compound based ADCs is influenced by several quantitative parameters, including linker stability, cleavage kinetics, and the cytotoxic potency of the released payload.

| Parameter | Description | Typical Values / Observations | References |

| Linker Stability (Mouse Plasma) | Percentage of intact conjugate remaining after incubation in mouse plasma. | Can be modulated by chemical modifications to the linker. Stability can range from low to high depending on the modification. | |

| Cathepsin B Cleavage Rate | Rate of cleavage of the vc linker by purified Cathepsin B. | Generally rapid, with significant cleavage observed within minutes to hours. | |

| DM1 IC50 | Concentration of DM1 required to inhibit cell growth by 50%. | Sub-nanomolar to low nanomolar range, indicating high potency. | |

| ADC IC50 | Concentration of the ADC required to inhibit cell growth by 50%. | Varies depending on the target antigen expression and cell line, but typically in the nanomolar range. |

Experimental Protocols

Linker Stability Assay in Mouse Plasma

Objective: To assess the stability of the vc-PABC linker in the presence of plasma enzymes.

Methodology:

-

The ADC is incubated in mouse plasma at 37°C for a specified period (e.g., up to 4.5 days).

-

Aliquots are taken at various time points.

-

The reaction is quenched, and the samples are analyzed to determine the percentage of intact ADC remaining.

-

Analysis can be performed using techniques such as Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Cathepsin B Cleavage Assay

Objective: To determine the rate and efficiency of vc linker cleavage by Cathepsin B.

Methodology:

-

The ADC is incubated with purified human Cathepsin B in a suitable buffer at 37°C.

-

Samples are collected at different time intervals.

-

The enzymatic reaction is stopped (e.g., by adding a protease inhibitor).

-

The amount of released payload (DM1) is quantified using methods like LC-MS/MS.

In Vitro Cytotoxicity Assay

Objective: To measure the potency of the ADC in killing target cancer cells.

Methodology:

-

Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of the ADC or free DM1.

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed.

-

Commonly used viability assays include CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Experimental Workflow for ADC Efficacy Evaluation

Caption: A typical experimental workflow for evaluating this compound ADCs.

Conclusion

The this compound system represents a sophisticated and highly effective approach to targeted cancer therapy. Its mechanism relies on the selective cleavage of the vc linker within the lysosomal compartment of cancer cells, followed by the rapid self-immolation of the PABC spacer to release the potent cytotoxic agent DM1. This multi-step process ensures that the ADC remains stable in circulation, thereby enhancing the therapeutic window. A thorough understanding of the quantitative aspects of this mechanism, facilitated by detailed experimental protocols, is essential for the continued development and optimization of next-generation antibody-drug conjugates.

References

- 1. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 4. benchchem.com [benchchem.com]

- 5. US7754681B2 - Heterocyclic self-immolative linkers and conjugates - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of the vc-PABC-DM1 Drug-Linker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for the vc-PABC-DM1 drug-linker, a critical component in the development of antibody-drug conjugates (ADCs). The valine-citrulline (vc) peptide linker, combined with the self-immolative p-aminobenzyl alcohol (PABC) spacer, offers a sophisticated mechanism for the targeted release of the potent cytotoxic agent, DM1, within the tumor microenvironment. This document outlines the multi-step synthesis, including detailed experimental protocols, quantitative data, and visual representations of the chemical processes.

Overview of the Synthesis Pathway

The synthesis of this compound is a multi-step process that can be broadly divided into two key stages:

-

Synthesis of the Activated Linker: This involves the sequential coupling of amino acids and the PABC spacer, followed by the introduction of a terminal maleimide group for antibody conjugation and activation of the PABC hydroxyl group for drug attachment.

-

Conjugation to DM1: The activated vc-PABC linker is then conjugated to the maytansinoid drug, DM1, to yield the final drug-linker construct.

The overall synthetic scheme avoids epimerization, a common challenge in peptide synthesis, to ensure the diastereomeric purity of the final product.[1]

Experimental Protocols and Quantitative Data

This section details the experimental procedures for each step of the this compound synthesis. The protocols are based on established methodologies and provide representative quantitative data. It is important to note that the inclusion of a maleimidocaproyl (mc) group is a common practice to provide a stable linkage point to the antibody and is included in this synthesis guide.

Synthesis of the Activated Linker: Mc-Val-Cit-PABC-PNP

Step 1: Synthesis of Fmoc-L-Citrulline

-

Protocol: L-Citrulline is reacted with 9-fluorenylmethyl-chloroformate (Fmoc-Cl) in the presence of a base, such as sodium bicarbonate, in a solvent mixture like water and THF. The reaction is typically stirred at room temperature for several hours.

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | Quantitative | [1] |

Step 2: Synthesis of Fmoc-Cit-PABOH

-

Protocol: Fmoc-L-Citrulline is coupled with p-aminobenzyl alcohol (PABOH) using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an organic solvent like dimethylformamide (DMF). The reaction is carried out at room temperature.

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 60-80% | [1] |

Step 3: Fmoc Deprotection of Fmoc-Cit-PABOH

-

Protocol: The Fmoc protecting group is removed from Fmoc-Cit-PABOH using a solution of piperidine in DMF (typically 20%). The reaction is usually complete within a short period at room temperature.

-

Quantitative Data: This reaction is generally considered to proceed to completion.

Step 4: Synthesis of Fmoc-Val-Cit-PABOH

-

Protocol: The deprotected Cit-PABOH is reacted with Fmoc-Val-OSu (N-succinimidyl ester of Fmoc-L-valine) in DMF. The reaction is stirred at room temperature overnight.

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 85-95% (as a single diastereomer) | [1] |

Step 5: Fmoc Deprotection of Fmoc-Val-Cit-PABOH

-

Protocol: The Fmoc group is removed from Fmoc-Val-Cit-PABOH using a solution of piperidine in DMF (e.g., 20%) at room temperature.

Step 6: Synthesis of Mc-Val-Cit-PABOH

-

Protocol: The deprotected Val-Cit-PABOH is reacted with an activated form of 6-maleimidohexanoic acid, such as Mc-OSu, in DMF at room temperature.

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 85-97% (as a single diastereomer) | [1] |

Step 7: Synthesis of Mc-Val-Cit-PABC-PNP

-

Protocol: The hydroxyl group of Mc-Val-Cit-PABOH is activated by reaction with p-nitrophenyl chloroformate in the presence of a base like pyridine or triethylamine in an anhydrous solvent such as dichloromethane or DMF. This creates the p-nitrophenyl carbonate activated linker, Mc-Val-Cit-PABC-PNP, which is reactive towards the hydroxyl group of DM1.

Conjugation of Mc-Val-Cit-PABC-PNP to DM1

Step 8: Synthesis of this compound (Final Drug-Linker)

-

Protocol: The activated linker, Mc-Val-Cit-PABC-PNP, is reacted with the maytansinoid DM1. The reaction is typically carried out in an anhydrous polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction mixture is stirred at room temperature for several hours to facilitate the formation of the carbamate linkage between the PABC spacer and the hydroxyl group of DM1.

-

Purification: The final this compound drug-linker is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The structure and purity of the final product are confirmed by analytical methods including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

-

Quantitative Data: Specific yields for this final conjugation step are not detailed in the provided search results but are dependent on the efficiency of the coupling and purification processes.

Visualizing the Synthesis and Logic

Synthesis Pathway of Mc-Val-Cit-PABC-PNP

Caption: Synthesis pathway for the activated linker Mc-Val-Cit-PABC-PNP.

Final Conjugation to DM1

Caption: Final conjugation of the activated linker to DM1.

Experimental Workflow for a Typical Coupling Step

Caption: General workflow for a peptide coupling reaction.

Conclusion

The synthesis of the this compound drug-linker is a well-defined yet intricate process that requires careful control of reaction conditions to ensure high yield and purity. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals working on the next generation of antibody-drug conjugates. The use of a cathepsin B-cleavable linker like vc-PABC allows for the selective release of the potent maytansinoid, DM1, at the tumor site, thereby enhancing the therapeutic window of the ADC. Further optimization of each synthetic step and the final conjugation can lead to even more efficient and scalable production of this critical ADC component.

References

In vitro stability of vc-PABC-DM1 in human plasma

An In-depth Technical Guide on the In Vitro Stability of vc-PABC-DM1 in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro stability of the valine-citrulline-p-aminobenzoyloxycarbonyl (vc-PABC) linker conjugated to the cytotoxic agent DM1, a critical component of many antibody-drug conjugates (ADCs), when incubated in human plasma. Understanding the stability of this linker-payload combination in a physiological environment is paramount for predicting the pharmacokinetic profile, efficacy, and potential off-target toxicity of an ADC.

Introduction to this compound Stability

The vc-PABC linker is a cathepsin B-cleavable linker system designed to be stable in systemic circulation and release its cytotoxic payload, DM1, upon internalization into target tumor cells where lysosomal proteases are abundant.[1][2][3] The stability of the ADC in plasma is a critical quality attribute, as premature release of the highly potent DM1 can lead to systemic toxicity and a diminished therapeutic window.[4][5]

Extensive research has demonstrated that while the vc-PABC linker can be susceptible to enzymatic cleavage in rodent plasma, primarily by carboxylesterase 1c (Ces1c), it exhibits significant stability in human and non-human primate plasma. This species-specific difference is a crucial consideration in the preclinical development and interpretation of ADC stability data. This guide will focus on the stability profile observed in human plasma.

Quantitative Stability Data in Human Plasma

The vc-PABC linker is generally considered highly stable in human plasma. Studies have shown minimal degradation of ADCs with this linker over extended incubation periods.

| ADC Construct | Incubation Time | Percent Intact ADC Remaining | Analytical Method | Reference |

| Anti-HER2 ADC with EVCit-PABC-MMAF | 28 days | No significant degradation observed | Not specified | |

| Trastuzumab Emtansine (T-DM1)* | Not specified | Gradual shift from high to low DARs | LC-MS |

*Note: Trastuzumab emtansine (T-DM1) utilizes a non-cleavable SMCC linker, not a vc-PABC linker. This data is included to provide a general context for ADC stability in human plasma, where a gradual loss of payload can occur over time through mechanisms other than enzymatic cleavage of a cleavable linker. The vc-PABC linker, in contrast, is designed to be stable against premature enzymatic cleavage in human plasma.

One study explicitly stated that for an ADC containing a glutamic acid–valine–citrulline (EVCit) linker, a modification of the vc-PABC linker, no significant degradation was observed after incubation in human plasma at 37°C for 28 days. This high stability is a key feature of this linker class in human plasma.

Experimental Protocols for Stability Assessment

Assessing the in vitro plasma stability of an ADC like one containing this compound involves incubating the ADC in plasma and monitoring its integrity over time. Liquid chromatography-mass spectrometry (LC-MS) based methods are frequently employed for this purpose.

General Protocol for In Vitro Plasma Stability Assay

-

ADC Incubation:

-

The ADC is incubated in human plasma at a concentration relevant to physiological conditions (e.g., 100 µg/mL).

-

The incubation is carried out at 37°C to mimic body temperature.

-

Aliquots are collected at various time points (e.g., 0, 24, 48, 96 hours, and up to several weeks) to assess stability over time.

-

Control samples, such as the ADC in buffer, may be included to assess inherent stability.

-

-

Sample Preparation and ADC Capture:

-

To isolate the ADC from the complex plasma matrix, immunoaffinity capture is a common technique.

-

This can be achieved using magnetic beads coated with an anti-human Fc antibody or a specific antigen that the ADC's antibody targets.

-

The captured ADC is then washed to remove non-specifically bound plasma proteins.

-

-

Analysis by LC-MS:

-

The integrity of the ADC is assessed by analyzing the captured material. This can be done at different levels:

-

Intact ADC Analysis: The entire ADC is analyzed to determine the distribution of different drug-to-antibody ratio (DAR) species. A decrease in the average DAR over time indicates payload loss.

-

Subunit Analysis: The ADC can be reduced to separate the light and heavy chains. This allows for a more precise localization of drug loss.

-

Quantification of Released Payload: The plasma supernatant can be analyzed to quantify the amount of free DM1 that has been released from the ADC.

-

-

Alternative Analytical Techniques

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to quantify both the total antibody and the antibody-conjugated drug. By comparing the concentrations of these two, the average DAR and its change over time can be determined.

-

Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species based on their DAR. A shift in the chromatographic profile over time can indicate a loss of conjugated drug.

Visualizations

Experimental Workflow for In Vitro Plasma Stability

Caption: Workflow for assessing the in vitro stability of this compound in human plasma.

Cleavage Mechanism of vc-PABC Linker

Caption: Intracellular activation pathway of a this compound ADC.

Conclusion

The this compound linker system is designed for stability in human circulation, a property that is generally supported by in vitro studies in human plasma. While significant instability can be observed in rodent plasma due to specific enzymatic activity, this is not representative of the stability in humans. For drug development professionals, this underscores the importance of using human plasma for in vitro stability assessments to accurately predict the in vivo behavior of ADCs utilizing this linker technology. The robust stability of this compound in human plasma is a key attribute that contributes to its favorable therapeutic index, ensuring that the potent cytotoxic payload is delivered to the target cells with minimal premature release in circulation.

References

- 1. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 5. ADC Stability Analysis Service - Creative Biolabs [creativebiolabs.net]

A Technical Guide to the Cathepsin B-Mediated Cleavage of Valine-Citrulline Linkers in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The valine-citrulline (val-cit) dipeptide linker has emerged as a critical component in the design of antibody-drug conjugates (ADCs), enabling the targeted delivery and conditional release of potent cytotoxic agents to cancer cells. This in-depth technical guide explores the core mechanism of val-cit linker cleavage by the lysosomal protease Cathepsin B, providing quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

The Mechanism of Action: A Targeted Release Cascade

The efficacy of the val-cit linker is predicated on a multi-step process that ensures the stability of the ADC in systemic circulation and the specific release of its payload within the target cell. This process is initiated by the binding of the ADC to its target antigen on the cancer cell surface, followed by internalization.

Once inside the cell, the ADC is trafficked to the lysosome, an organelle characterized by its acidic environment (pH 4.5-5.5) and a high concentration of hydrolytic enzymes, including Cathepsin B.[1] Cathepsin B, a cysteine protease, is frequently upregulated in various cancer types and the tumor microenvironment, making it an ideal enzymatic trigger for payload release.[2][3][4]

The cleavage of the val-cit linker by Cathepsin B is a highly specific enzymatic reaction. The enzyme's S2 subsite accommodates the hydrophobic valine residue, while the S1 subsite binds to the citrulline residue.[1] This interaction positions the amide bond between citrulline and the p-aminobenzyl carbamate (PABC) spacer for hydrolysis by the Cys-His catalytic dyad in the active site of Cathepsin B.

The cleavage of the citrulline-PABC bond initiates a "self-immolative" cascade. The resulting p-aminobenzyl alcohol is unstable and undergoes a rapid, spontaneous 1,6-elimination reaction. This fragmentation of the spacer releases the unmodified, active cytotoxic drug, along with carbon dioxide and an aromatic remnant. This traceless release mechanism is crucial for the efficacy of the ADC, as any residual linker components could potentially hinder the drug's activity.

It is important to note that while Cathepsin B is the primary enzyme responsible for val-cit linker cleavage, other lysosomal cysteine proteases such as Cathepsin L, S, and F can also contribute to this process. This enzymatic redundancy can be advantageous, as it reduces the likelihood of resistance developing due to the loss of a single protease.

Quantitative Data on Dipeptide Linker Cleavage

While direct kinetic parameters (Km, kcat) for the cleavage of full ADCs are not extensively published, comparative studies using model substrates offer valuable insights into the efficiency of different dipeptide linkers. The following table summarizes relative cleavage rates and stability data for various linkers.

| Dipeptide Linker | Relative Cleavage Rate/Half-life | Enzyme(s) | Key Notes |

| Val-Cit | Baseline (t½ ≈ 240 min in one study) | Cathepsin B | The benchmark for efficient cleavage and stability. |

| Val-Ala | ~50% of Val-Cit rate | Cathepsin B | Effectively cleaved with the benefit of lower hydrophobicity, which can help prevent ADC aggregation. |

| Phe-Lys | ~30-fold faster than Val-Cit (isolated enzyme) | Cathepsin B (isolated) | Rapidly cleaved by isolated Cathepsin B, but cleavage rates were similar to Val-Cit in lysosomal extracts, suggesting the involvement of other enzymes. |

| Glu-Val-Cit | Increased hydrolysis by Cathepsin B compared to Val-Cit | Cathepsin B | The addition of a hydrophilic P3 glutamic acid residue significantly increases mouse plasma stability by preventing cleavage by carboxylesterase 1C (Ces1C), without negatively impacting Cathepsin B-mediated cleavage. |

| cBu-Cit | - | Cathepsin B | More selective for Cathepsin B compared to Val-Cit. |

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in val-cit linker cleavage, the following diagrams have been generated using the DOT language.

Caption: ADC internalization and payload release pathway.

References

Preclinical Development of vc-PABC-DM1 Based Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core preclinical development process for antibody-drug conjugates (ADCs) utilizing the Valine-Citrulline-para-aminobenzylcarbamate (vc-PABC) linker system with the cytotoxic payload DM1. This guide details the mechanism of action, key in vitro and in vivo assays, and critical quality control parameters essential for the successful advancement of these complex biotherapeutics.

Introduction to vc-PABC-DM1 ADCs

Antibody-drug conjugates are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The this compound system is a widely explored ADC platform. It consists of three key components:

-

Monoclonal Antibody (mAb): Provides specificity by targeting a tumor-associated antigen that is highly expressed on the surface of cancer cells.

-

DM1 (Mertansine): A potent microtubule-disrupting agent that induces cell cycle arrest and apoptosis.

-

vc-PABC Linker: A cleavable linker system designed to be stable in systemic circulation and release the DM1 payload upon internalization into the target cancer cell and subsequent enzymatic cleavage.

The vc-PABC linker is specifically cleaved by cathepsin B, a lysosomal protease often upregulated in tumor cells. This targeted release mechanism aims to maximize the therapeutic window by concentrating the cytotoxic payload at the tumor site while minimizing systemic toxicity.

Mechanism of Action

The mechanism of action of a this compound ADC involves a series of sequential steps, beginning with systemic administration and culminating in the targeted killing of cancer cells.

Caption: Mechanism of action of a this compound ADC.

A critical aspect of some vc-PABC-based ADCs is the potential for a "bystander effect". Once the payload is released, if it is membrane-permeable, it can diffuse out of the targeted antigen-positive cell and kill neighboring antigen-negative tumor cells. This can enhance the ADC's efficacy in heterogeneous tumors where antigen expression is varied.[1][2][3][4]

Key Preclinical Assays and Data

A robust preclinical data package is essential to support the clinical development of a this compound ADC. This involves a series of in vitro and in vivo studies to characterize the ADC's activity, stability, and safety profile.

In Vitro Characterization

The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. An optimal DAR is crucial for balancing efficacy and safety. Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs.[5]

Table 1: Representative Drug-to-Antibody Ratio (DAR) Data

| ADC Component | Conjugation Method | Average DAR | DAR Distribution | Analytical Method |

| Trastuzumab-vc-PABC-MMAE | Cysteine-based | 4.5 | DAR0, DAR2, DAR4, DAR6, DAR8 | HIC-HPLC, Mass Spectrometry |

| Anti-CD22-vc-PABC-DM1 | Cysteine-based | ~4 | Data not available | HIC-HPLC |

| Anti-EpCAM-vc-PABC-DM1 | Cysteine-based | Data not available | Data not available | HIC-HPLC |

Data is representative and may vary based on specific ADC and manufacturing process.

Caption: Workflow for DAR determination by HIC-HPLC.

Methodology:

-

Column: A hydrophobic interaction chromatography column (e.g., Butyl-NPR).

-

Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

-

Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol.

-

Gradient: A linear gradient from high salt to low salt to elute the different DAR species.

-

Detection: UV absorbance at 280 nm.

-

Data Analysis: The peak area of each DAR species is integrated, and the weighted average DAR is calculated.

Cytotoxicity assays are performed to determine the potency of the ADC against antigen-positive cancer cell lines and to assess its specificity by testing against antigen-negative cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.

Table 2: In Vitro Cytotoxicity of this compound ADCs (Representative IC50 Values)

| ADC | Target Antigen | Cell Line | HER2 Expression | IC50 (ng/mL) |

| Trastuzumab-vc-PABC-DM1 | HER2 | SK-BR-3 | High | 10 - 50 |

| Trastuzumab-vc-PABC-DM1 | HER2 | BT-474 | High | 15 - 60 |

| Trastuzumab-vc-PABC-DM1 | HER2 | NCI-N87 | High | 20 - 70 |

| Trastuzumab-vc-PABC-DM1 | HER2 | MDA-MB-468 | Negative | >1000 |

| Anti-CD22-vc-PABC-DM1 | CD22 | Ramos | Positive | Data not available |

| Anti-EpCAM-vc-PABC-DM1 | EpCAM | HT-29 | Positive | Data not available |

IC50 values are approximate and can vary based on experimental conditions.

References

- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Site-Specific Stability Evaluation of Antibody-Drug Conjugate in Serum Using a Validated Liquid Chromatography-Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. waters.com [waters.com]

The Physicochemical Gauntlet: A Technical Guide to the Hydrophobicity and Solubility of vc-PABC-DM1

For Researchers, Scientists, and Drug Development Professionals

The antibody-drug conjugate (ADC) linker-payload, vc-PABC-DM1, represents a critical component in the targeted delivery of the potent microtubule inhibitor, DM1, to cancer cells. The physicochemical properties of this complex, specifically its hydrophobicity and solubility, are paramount to the overall efficacy, stability, and manufacturability of the resulting ADC. This in-depth technical guide provides a comprehensive overview of these key characteristics, including quantitative data, detailed experimental protocols, and a visualization of its mechanism of action.

Quantitative Physicochemical Data

The hydrophobicity and solubility of this compound dictate its behavior in both aqueous and lipid environments, influencing everything from ADC aggregation to cell membrane permeability. The following tables summarize the available quantitative data for this compound and related maytansinoid conjugates.

Table 1: Solubility Data

| Compound | Solvent | Solubility | Concentration (mM) | Method |

| This compound | DMSO | 100 mg/mL | 90.93 | Ultrasonic assistance |

| Mal-VC-PAB-DM1 | DMSO | 75 mg/mL | 60.06 | Ultrasonic assistance |

| 10% DMSO / 90% (20% SBE-β-CD in saline) | 3.75 mg/mL | 3.00 | Suspended solution, ultrasonic assistance | |

| 10% DMSO / 90% corn oil | 3.75 mg/mL | 3.00 | Suspended solution, ultrasonic assistance | |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline | 3.75 mg/mL | 3.00 | Suspended solution, ultrasonic assistance | |

| Maytansinoids (general) | Water | Good | - | General observation[1] |

Table 2: Hydrophobicity Data

| Compound | Parameter | Value | Method |

| MCC-maytansinoid | AlogP | 3.76 | Calculation |

Experimental Protocols

The following sections detail generalized, yet comprehensive, experimental protocols for the determination of the solubility and hydrophobicity of ADC linker-payloads like this compound. These methodologies are based on standard industry practices.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining the thermodynamic equilibrium solubility of a compound in an aqueous buffer.

Objective: To determine the equilibrium solubility of this compound in a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

Materials:

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Orbital shaker with temperature control

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Validated analytical column (e.g., C18)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound (e.g., 2-5 mg) to a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Add a known volume of PBS (e.g., 1 mL) to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation (e.g., 150 rpm).

-

Allow the suspension to equilibrate for a sufficient period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and let it stand to allow the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same buffer.

-

Analyze the filtered supernatant and the standard solutions by a validated HPLC-UV or LC-MS method.

-

Generate a calibration curve from the peak areas of the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its peak area on the calibration curve.

-

-

Data Reporting:

-

The determined concentration represents the equilibrium solubility of this compound in the specified buffer and at the given temperature. Report the value in mg/mL and/or µM.

-

References

Methodological & Application

Application Notes and Protocols for the Conjugation of vc-PABC-DM1 to Monoclonal Antibodies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the conjugation of the linker-payload combination, valine-citrulline-p-aminobenzyloxycarbonyl-mertansine (vc-PABC-DM1), to monoclonal antibodies (mAbs). This methodology is central to the development of Antibody-Drug Conjugates (ADCs), a promising class of targeted cancer therapeutics. The protocol outlines the site-specific conjugation of a maleimide-functionalized this compound to thiol groups on the antibody, which are generated by the reduction of interchain disulfide bonds. Detailed procedures for antibody preparation, reduction, conjugation, and subsequent purification and characterization of the resulting ADC are provided. This application note is intended to guide researchers in the reproducible synthesis and evaluation of this compound based ADCs.

Introduction to this compound Conjugation

Antibody-Drug Conjugates (ADCs) are designed to selectively deliver potent cytotoxic agents to cancer cells by leveraging the specificity of a monoclonal antibody for a tumor-associated antigen. An ADC is composed of three key components: a monoclonal antibody, a cytotoxic payload, and a linker that connects them. The choice of each component is critical to the overall efficacy and safety of the ADC.

The this compound system consists of:

-

DM1: A potent microtubule-inhibiting maytansinoid payload that induces cell cycle arrest and apoptosis.[1][]

-

vc-PABC linker: A cathepsin B-cleavable linker comprising a valine-citrulline (vc) dipeptide and a p-aminobenzyloxycarbonyl (PABC) self-immolative spacer.[3][4] This linker is designed to be stable in systemic circulation and to release the active payload upon internalization into the target cancer cell's lysosome.[3]

The most common strategy for conjugating this linker-payload to an antibody is through the reaction of a maleimide group on the linker with free sulfhydryl (thiol) groups on the antibody. These reactive thiols are typically generated by the selective reduction of the antibody's interchain disulfide bonds. This method results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs). The average DAR is a critical quality attribute that influences the ADC's efficacy, toxicity, and pharmacokinetics.

Experimental Workflow and Signaling Pathway

The overall workflow for the conjugation of Mal-vc-PABC-DM1 to a monoclonal antibody involves antibody preparation, reduction of disulfide bonds, conjugation with the drug-linker, and purification of the resulting ADC.

The mechanism of action for a this compound ADC begins with the binding of the ADC to its target antigen on the cancer cell surface, followed by internalization and trafficking to the lysosome.

Experimental Protocols

Materials and Reagents

-

Monoclonal Antibody (mAb): >95% purity, at a concentration of 5-20 mg/mL.

-

Maleimide-vc-PABC-DM1 (Mal-vc-PABC-DM1): Purity >95%.

-

Conjugation Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.5.

-

Reduction Buffer: Conjugation buffer with an appropriate concentration of reducing agent.

-

Tris(2-carboxyethyl)phosphine (TCEP): 10 mM stock solution in water.

-

N-acetylcysteine: 1 M stock solution in water.

-

Dimethyl sulfoxide (DMSO), anhydrous.

-

Purification Columns: Size-exclusion chromatography (SEC) columns (e.g., Sephadex G-25).

-

Amicon Ultra centrifugal filter units (30 kDa MWCO).

Antibody Preparation

-

Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the conjugation buffer. This can be achieved by dialysis or using centrifugal filter units.

-

Concentration Adjustment: Adjust the final antibody concentration to 10 mg/mL in conjugation buffer.

-

Purity Check: Confirm antibody concentration and purity using UV-Vis spectrophotometry at 280 nm.

Antibody Reduction

-

Preparation: In a microcentrifuge tube, add the required volume of the 10 mg/mL antibody solution.

-

TCEP Addition: Add the 10 mM TCEP stock solution to the antibody solution to a final concentration of 1-2 mM (a 2.5 to 5-fold molar excess over the antibody is a good starting point).

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

-

Removal of Reducing Agent: Immediately before conjugation, remove the excess TCEP by buffer exchange into conjugation buffer using a desalting column or centrifugal filter units.

Conjugation of Mal-vc-PABC-DM1

-

Drug-Linker Preparation: Prepare a 10 mM stock solution of Mal-vc-PABC-DM1 in anhydrous DMSO.

-

Conjugation Reaction: Add the Mal-vc-PABC-DM1 stock solution to the reduced antibody solution. A 5- to 10-fold molar excess of the drug-linker over the antibody is recommended as a starting point for optimization. The final DMSO concentration should be kept below 10% (v/v) to avoid antibody denaturation.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Quenching: Quench the reaction by adding N-acetylcysteine to a final concentration of 1 mM (a 10-fold molar excess over the drug-linker) to cap any unreacted maleimide groups. Incubate for an additional 20 minutes at room temperature.

Purification of the ADC

-

Removal of Unconjugated Drug-Linker: Purify the ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography (SEC) or dialysis.

-

Buffer Exchange and Concentration: Exchange the purified ADC into a suitable formulation buffer (e.g., PBS) and concentrate it to the desired final concentration using centrifugal filter units.

-

Sterile Filtration: Filter the final ADC solution through a 0.22 µm sterile filter.

-

Storage: Store the purified ADC at 2-8°C for short-term use or at -80°C for long-term storage.

Characterization of the ADC

Determination of Drug-to-Antibody Ratio (DAR)

The average number of DM1 molecules conjugated to each antibody is a critical parameter.

-

UV-Vis Spectroscopy: This is a relatively simple method for estimating the average DAR. The absorbance of the ADC is measured at 280 nm (for the antibody) and at the maximum absorbance wavelength of DM1 (around 252 nm). The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.

-

Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the hydrophobicity of the antibody, HIC can resolve species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8). The weighted average DAR can be calculated from the peak areas.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more precise determination of the DAR and the distribution of different drug-loaded species. Analysis of the intact or reduced ADC allows for the identification of different ADC species based on their mass.

Purity and Aggregation Analysis

-

Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates. Aggregation is a common issue with ADCs due to the hydrophobicity of the payload and must be minimized.

-

SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the ADC under reducing and non-reducing conditions to confirm conjugation to the heavy and/or light chains.

Quantitative Data Summary

The following tables provide a summary of typical parameters and expected outcomes for the conjugation of this compound to a monoclonal antibody.

Table 1: Reaction Parameters for this compound Conjugation

| Parameter | Recommended Range | Notes |

| Antibody Concentration | 5-20 mg/mL | Higher concentrations can lead to aggregation. |

| Molar Excess of TCEP | 2.5 - 5 fold | Optimization may be required depending on the antibody. |

| Reduction Time | 1-2 hours | Longer times may lead to over-reduction. |

| Reduction Temperature | 37°C | |

| Molar Excess of Mal-vc-PABC-DM1 | 5 - 10 fold | Directly influences the final DAR. |

| Conjugation Time | 1-2 hours | |

| Conjugation Temperature | Room Temperature (20-25°C) | |

| Final DMSO Concentration | < 10% (v/v) | To maintain antibody stability. |

Table 2: Expected ADC Characteristics

| Parameter | Typical Value | Method of Analysis |

| Average DAR | 3.5 - 4.0 | HIC, LC-MS, UV-Vis |

| Monomer Purity | > 95% | SEC |

| Aggregates | < 5% | SEC |

| Recovery Yield | > 80% | UV-Vis at 280 nm |

| Endotoxin Levels | < 0.5 EU/mg | LAL Assay |

Table 3: Example Cytotoxicity Data for a this compound ADC

| Cell Line | Target Antigen Expression | IC50 (ng/mL) |

| SK-BR-3 | High | 10 - 50 |

| BT-474 | High | 15 - 60 |

| MDA-MB-468 | Low/Negative | > 1000 |

| NCI-N87 | High | 5 - 30 |

Note: IC50 values are highly dependent on the specific antibody, target antigen, and cell line used.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low DAR | - Incomplete reduction of disulfide bonds.- Insufficient molar excess of drug-linker.- Hydrolysis of the maleimide group. | - Increase TCEP concentration or incubation time.- Increase the molar excess of Mal-vc-PABC-DM1.- Use fresh, anhydrous DMSO for the drug-linker stock solution. |

| High Aggregation | - High DAR leading to increased hydrophobicity.- High antibody concentration.- Suboptimal buffer conditions (pH, ionic strength). | - Reduce the molar excess of the drug-linker.- Perform conjugation at a lower antibody concentration.- Screen different formulation buffers. |

| Low Recovery | - Precipitation of the ADC during purification.- Non-specific binding to purification columns. | - Ensure the formulation buffer is optimized for ADC stability.- Use appropriate purification columns and protocols. |

Conclusion

The protocol described in this application note provides a robust method for the synthesis of this compound ADCs. Careful control of the reaction parameters, particularly the molar ratios of the reagents, is crucial for achieving a desirable drug-to-antibody ratio and minimizing aggregation. The subsequent characterization of the ADC is essential to ensure its quality, potency, and suitability for further preclinical and clinical development. This protocol serves as a comprehensive guide for researchers and professionals in the field of targeted cancer therapy.

References

Application Notes and Protocols for Determining the Drug-to-Antibody Ratio of vc-PABC-DM1 ADCs

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the determination of the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) utilizing the vc-PABC-DM1 linker-payload system. The methodologies described herein are essential for the characterization, quality control, and optimization of these complex biotherapeutics.

Introduction

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly influences both its efficacy and safety profile.[1] An ADC with a low DAR may exhibit reduced potency, while an excessively high DAR can negatively impact pharmacokinetics, stability, and increase the risk of off-target toxicity.[1][2] Therefore, accurate and reproducible determination of the DAR is paramount throughout the ADC development process.

This application note focuses on ADCs constructed with the this compound system. This system comprises the potent tubulin inhibitor DM1, conjugated to the antibody via a linker containing a valine-citrulline (vc) peptide cleavable by lysosomal proteases like Cathepsin B, and a self-immolative para-aminobenzyl alcohol (PABC) spacer.[3][4] The conjugation is typically achieved through the reaction of a maleimide group on the linker with free thiol groups on the antibody, often generated by the reduction of interchain disulfide bonds.

We present detailed protocols for three widely used analytical techniques for DAR determination:

-

Ultraviolet-Visible (UV/Vis) Spectroscopy: A straightforward method for calculating the average DAR.

-

Hydrophobic Interaction Chromatography (HIC): A non-denaturing chromatographic technique that separates ADC species based on their drug load.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): An orthogonal chromatographic method, often performed under reducing conditions, to determine the drug distribution on the antibody's light and heavy chains.

Additionally, a protocol for enzymatic deglycosylation is provided, a common sample preparation step to reduce the heterogeneity of the ADC and simplify data analysis, particularly for mass spectrometry-based methods.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the overall workflow for DAR determination and the logical flow of the individual experimental protocols.

References

Application Notes and Protocols for HIC-HPLC Analysis of vc-PABC-DM1 DAR Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts both its efficacy and safety profile.[1][2] Hydrophobic Interaction Chromatography (HIC) has emerged as the gold standard for determining the DAR and drug-load distribution for cysteine-linked ADCs, such as those utilizing the vc-PABC-DM1 linker-payload system.[1][3][4]

This application note provides a detailed protocol for the determination of the average DAR and the distribution of different drug-loaded species of a this compound ADC using High-Performance Liquid Chromatography (HPLC) with a HIC column. The method separates ADC species based on their hydrophobicity, which increases with the number of conjugated DM1 molecules.

Principle of HIC for DAR Analysis

HIC separates molecules based on their surface hydrophobicity. In a high-salt mobile phase, the hydration shell around the protein is reduced, exposing hydrophobic regions that can interact with the hydrophobic stationary phase of the HIC column. As the salt concentration is decreased in a gradient, the ADC species elute in order of increasing hydrophobicity. The unconjugated antibody (DAR 0) is the most hydrophilic and elutes first, followed by species with increasing numbers of conjugated DM1 molecules (DAR 2, DAR 4, etc.). The area of each peak in the resulting chromatogram is proportional to the relative abundance of that particular drug-loaded species.

Experimental Workflow

The following diagram illustrates the general workflow for the HIC-HPLC analysis of a this compound ADC for DAR determination.

Experimental Protocols

This protocol is a general guideline and may require optimization for specific ADC constructs and HPLC systems.

Materials and Reagents

-

This compound Antibody-Drug Conjugate

-

Sodium Phosphate, Monobasic and Dibasic

-

Ammonium Sulfate

-

Isopropanol (IPA), HPLC grade

-

Water, HPLC grade

-

0.22 µm membrane filters

Equipment

-

HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and UV detector

-

HIC column (e.g., TSKgel Butyl-NPR, 2.5 µm, 4.6 mm ID × 10 cm)

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

Mobile Phase Preparation

-

Mobile Phase A (High Salt): 1.2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.0

-

Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 6.0 with 25% (v/v) Isopropanol

Filter both mobile phases through a 0.22 µm filter before use.

Sample Preparation

-

Dilute the this compound ADC sample to a final concentration of 1 mg/mL in a buffer compatible with the initial mobile phase conditions (e.g., PBS or Mobile Phase A without the high salt concentration).

-

If necessary, perform a buffer exchange to ensure the sample is in an appropriate buffer for HIC analysis.

HIC-HPLC Method

| Parameter | Condition |

| Column | TSKgel Butyl-NPR, 2.5 µm, 4.6 mm ID × 10 cm (or equivalent) |

| Mobile Phase A | 1.2 M (NH₄)₂SO₄, 25 mM Sodium Phosphate, pH 6.0 |

| Mobile Phase B | 25 mM Sodium Phosphate, pH 6.0 with 25% IPA (v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10-20 µL |

| Gradient | Time (min) |

Data Presentation

The HIC-HPLC analysis of a this compound ADC will produce a chromatogram with several peaks, each corresponding to a different drug-loaded species. The peaks are integrated to determine the area percentage of each species.

Representative Quantitative Data

The following table summarizes representative data obtained from the HIC-HPLC analysis of a this compound ADC.

| DAR Species | Retention Time (min) | Peak Area (%) |

| DAR 0 | 9.5 | 15.2 |

| DAR 2 | 12.8 | 35.8 |

| DAR 4 | 15.3 | 30.5 |

| DAR 6 | 17.1 | 15.3 |

| DAR 8 | 18.5 | 3.2 |

Average DAR Calculation

The average DAR is calculated using the following formula:

Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100

Using the representative data from the table above:

Average DAR = [(15.2 × 0) + (35.8 × 2) + (30.5 × 4) + (15.3 × 6) + (3.2 × 8)] / 100 Average DAR = 3.11

Conclusion

Hydrophobic Interaction Chromatography is a robust and reliable method for the determination of the drug-to-antibody ratio of this compound ADCs. The protocol outlined in this application note provides a clear and detailed procedure for this critical analysis, enabling researchers and drug development professionals to accurately characterize their ADC products. The separation of individual drug-loaded species allows for a comprehensive understanding of the drug load distribution, which is essential for ensuring the consistency, efficacy, and safety of the final therapeutic product.

References

- 1. Transition of average drug-to-antibody ratio of trastuzumab deruxtecan in systemic circulation in monkeys using a hybrid affinity capture liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

Application Notes and Protocols for Mass Spectrometry-Based Characterization of Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic small molecule. The inherent heterogeneity of ADCs, arising from variations in the number of conjugated drugs per antibody (Drug-to-Antibody Ratio, DAR), the sites of conjugation, and post-translational modifications (PTMs) of the antibody backbone, presents significant analytical challenges. Mass spectrometry (MS) has emerged as an indispensable tool for the comprehensive characterization of these complex molecules, providing critical information on their identity, purity, and stability.

This document provides detailed application notes and experimental protocols for the characterization of ADCs using various mass spectrometry-based techniques. These methods are essential for ensuring the quality, safety, and efficacy of ADC therapeutics throughout the drug development process.

Intact Mass Analysis

Intact mass analysis provides the molecular weight of the entire ADC, offering a global overview of the drug load distribution and the average DAR. This analysis can be performed under both denaturing and native conditions.

Denaturing Intact Mass Analysis via Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS)

This method is suitable for lysine-conjugated ADCs where the interchain disulfide bonds are intact.[1]

Experimental Protocol:

-

Sample Preparation:

-

LC-MS System:

-

LC System: Agilent 1290 Infinity LC System or equivalent.[3]

-

Column: Agilent Poroshell 300SB-C8, 1.0 x 75mm, 5 µm.[2]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.2 mL/min.

-

Column Temperature: 75°C.

-

Gradient: Optimized for separation of different drug-loaded species.

-

MS System: SCIEX X500B QTOF or equivalent high-resolution mass spectrometer.

-

-

Mass Spectrometry Parameters:

-

Ion Source: Electrospray Ionization (ESI).

-

Ion Spray Voltage: 5000 V.

-

Source Temperature: 400°C.

-

Mass Range: 900–4000 m/z.

-

Optimize source parameters for adequate desolvation and ionization while avoiding in-source fragmentation.

-

-

Data Analysis:

-

Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species.

-

Calculate the average DAR based on the relative abundance of each drug-loaded species.

-

Data Presentation:

| Drug Load | Measured Mass (Da) | Relative Abundance (%) |

| DAR 0 | 148056.3 | 5.2 |

| DAR 1 | 148972.5 | 15.8 |

| DAR 2 | 149888.7 | 25.1 |

| DAR 3 | 150804.9 | 28.3 |

| DAR 4 | 151721.1 | 18.5 |

| DAR 5 | 152637.3 | 6.1 |

| DAR 6 | 153553.5 | 1.0 |

| Average DAR | 3.05 |

Note: The mass values are hypothetical and will vary depending on the specific mAb and drug-linker.

Caption: Workflow for denaturing intact mass analysis of ADCs.

Native Intact Mass Analysis via Size-Exclusion Chromatography-Mass Spectrometry (SEC-MS)

Native MS is crucial for analyzing cysteine-conjugated ADCs where the subunits are held together by non-covalent interactions. SEC is used for online buffer exchange into a volatile, MS-compatible buffer.

Experimental Protocol:

-

Sample Preparation:

-

The ADC sample is typically buffer-exchanged into a volatile ammonium acetate or ammonium bicarbonate buffer.

-

-

LC-MS System:

-

LC System: Agilent 1290 Infinity II Bio LC System or equivalent.

-

Column: Waters ACQUITY UPLC Protein BEH SEC Column, 200Å, 1.7 µm, 2.1 mm x 150 mm.

-

Mobile Phase: 50-100 mM Ammonium Acetate.

-

Flow Rate: Isocratic elution over 10-15 minutes.

-

MS System: High-resolution mass spectrometer capable of high m/z measurements, such as the Agilent 6545XT AdvanceBio LC/Q-TOF.

-

-

Mass Spectrometry Parameters:

-

Ion Source: ESI (native conditions).

-

Optimize source conditions to preserve non-covalent interactions.

-

Mass Range: Extended m/z range (e.g., up to 7,000 m/z) is required due to the lower charge states of proteins under native conditions.

-

-

Data Analysis:

-

Deconvolute the raw mass spectra to determine the masses of the different drug-loaded species.

-

Calculate the average DAR from the relative intensities of the deconvoluted peaks.

-

Data Presentation:

| Drug Load | Measured Mass (Da) | Relative Abundance (%) |

| DAR 0 | 148056.1 | 2.1 |

| DAR 2 | 150004.8 | 20.5 |

| DAR 4 | 151953.5 | 55.3 |

| DAR 6 | 153902.2 | 18.9 |

| DAR 8 | 155850.9 | 3.2 |

| Average DAR | 4.02 |

Note: The mass values are hypothetical and will vary depending on the specific mAb and drug-linker.

Caption: Workflow for native intact mass analysis of ADCs.

Subunit Analysis

Subunit analysis involves the dissociation of the ADC into its constituent light and heavy chains, or into Fab and Fc fragments, followed by mass analysis. This "middle-down" approach provides more detailed information on the distribution of the drug load between the subunits.

Reduced Subunit Analysis

This method involves the reduction of interchain disulfide bonds to separate the light and heavy chains.

Experimental Protocol:

-

Sample Preparation:

-

Dilute the ADC sample to 1 mg/mL in a reduction buffer (e.g., 25 mM NaCl, 25 mM Tris, pH 7.5).

-

Add dithiothreitol (DTT) to a final concentration of 1.0 mM.

-

Incubate at 37°C for 20 minutes.

-

Dilute the reduced sample to 0.2 mg/mL with 5% acetonitrile, 0.1% TFA for LC-MS analysis.

-

-

LC-MS System:

-

Use a reversed-phase LC-MS system as described for denaturing intact mass analysis.

-

-

Data Analysis:

-

Deconvolute the mass spectra for the light and heavy chains.

-

Determine the number of drugs conjugated to each chain and their relative abundances.

-

Calculate the overall average DAR by summing the contributions from the light and heavy chains.

-

Data Presentation:

| Subunit | Drug Load | Measured Mass (Da) | Relative Abundance (%) |

| Light Chain | 0 | 23456.7 | 40.2 |

| 1 | 24372.9 | 59.8 | |

| Heavy Chain | 0 | 50123.4 | 5.5 |

| 1 | 51039.6 | 25.1 | |

| 2 | 51955.8 | 48.9 | |

| 3 | 52872.0 | 20.5 | |

| Average DAR | 3.5 |

Note: The mass values are hypothetical and will vary depending on the specific mAb and drug-linker.

IdeS Digestion for Subunit Analysis

Digestion with the enzyme IdeS (Immunoglobulin-degrading enzyme from Streptococcus pyogenes) cleaves the antibody below the hinge region, generating F(ab')2 and Fc fragments. Subsequent reduction separates the F(ab')2 into light chain and Fd' fragments.

Experimental Protocol:

-

Sample Preparation:

-

Digest the ADC with IdeS according to the manufacturer's protocol.

-

Reduce the digested sample with DTT to separate the light chain and Fd' fragments.

-

-

LC-MS System:

-

Use a reversed-phase LC-MS system to separate the resulting ~25 kDa fragments (light chain, Fd', and scFc).

-

-

Data Analysis:

-

Deconvolute the mass spectra for each fragment to determine the drug load distribution.

-

This method allows for the localization of the conjugation to the Fab or Fc region.

-

Caption: Workflows for subunit analysis of ADCs.

Peptide Mapping

Peptide mapping, or bottom-up analysis, provides high-resolution information on the specific sites of drug conjugation and can also be used to identify and quantify PTMs.

Experimental Protocol:

-

Sample Preparation:

-

Denature, reduce, and alkylate the ADC sample.

-

Digest the protein with a specific protease, such as trypsin.

-

For some ADCs with cleavable linkers, a drug deconjugation step may be employed to improve analysis.

-

-

LC-MS/MS System:

-

LC System: UHPLC system for high-resolution peptide separation.

-

Column: Agilent AdvanceBio Peptide Mapping Column or equivalent.

-

MS System: High-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF).

-

-

Data Analysis:

-

Identify peptides by matching MS/MS fragmentation data to a sequence database.

-

Identify drug-conjugated peptides by their characteristic mass shift.

-

Quantify site occupancy by comparing the peak areas of conjugated and unconjugated peptides.

-

Data Presentation:

| Peptide Sequence | Conjugation Site | % Occupancy |

| TPEVTCVVVDVSHEDPEVK | Cys220 | 95.2 |

| SDKTHTCPPCPAPELLGGP | Cys226 | 98.1 |

| ... | ... | ... |

Note: The peptide sequences and sites are hypothetical.

Caption: Workflow for peptide mapping analysis of ADCs.

Glycan Analysis

The glycosylation profile of the antibody backbone is a critical quality attribute that can affect the efficacy, safety, and pharmacokinetics of the ADC.

Experimental Protocol:

-

Sample Preparation (Released Glycan Analysis):

-

Denature the ADC sample.

-

Release the N-linked glycans using the enzyme PNGase F.

-

Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide, 2-AB).

-

Purify the labeled glycans.

-

Automated sample preparation platforms can be used for high-throughput analysis.

-

-

LC-MS System:

-

LC System: Agilent 1290 Infinity LC system or equivalent.

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column, such as the Agilent AdvanceBio Glycan Mapping column.

-

Detection: Fluorescence detector followed by a mass spectrometer.

-

-

Data Analysis:

-

Identify glycan structures based on their retention times and mass-to-charge ratios, often by comparison to a glycan library.

-

Quantify the relative abundance of each glycan species.

-

Data Presentation:

| Glycan Structure | Retention Time (min) | Relative Abundance (%) |

| G0F | 4.2 | 43.8 |

| G1F | 4.8 | 35.2 |

| G1F' | 5.1 | 12.5 |

| G2F | 5.5 | 8.5 |

Note: Data adapted from a representative analysis.

Caption: Workflow for released N-glycan analysis of ADCs.

Conclusion

The mass spectrometry-based methods outlined in this document provide a comprehensive analytical toolkit for the in-depth characterization of antibody-drug conjugates. A multi-faceted approach, combining intact mass analysis, subunit analysis, peptide mapping, and glycan profiling, is essential for a thorough understanding of the structural heterogeneity of these complex biotherapeutics. The detailed protocols and data presentation formats provided herein serve as a valuable resource for researchers, scientists, and drug development professionals working to ensure the quality and consistency of ADC products.

References

Application Notes and Protocols for Bystander Killing Effect Assay of vc-PABC-DM1 ADCs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics. Their efficacy can be significantly enhanced by the "bystander killing effect," a phenomenon where the cytotoxic payload released from an antigen-positive target cell diffuses into the tumor microenvironment and eradicates adjacent antigen-negative tumor cells. This is particularly crucial for treating heterogeneous tumors with varied antigen expression.

This document provides detailed protocols for assessing the bystander effect of ADCs utilizing a valine-citrulline (vc) p-aminobenzyl carbamate (PABC) linker conjugated to the microtubule-disrupting agent, Maytansinoid DM1 (vc-PABC-DM1). The vc-PABC linker is designed to be stable in circulation but is readily cleaved by intracellular proteases like Cathepsin B, which are abundant in the lysosomal compartment of cancer cells.[1][2] Upon cleavage, the PABC spacer self-immolates, ensuring the release of the unmodified and potent DM1 payload.[3] Due to its physicochemical properties, the released DM1 can then traverse the cell membrane to induce cell death in neighboring cells.[4]

Two primary in vitro methodologies are presented to quantitatively assess this bystander effect: the Co-culture Bystander Assay and the Conditioned Medium Transfer Assay .[5]

Mechanism of Action: this compound ADC and Bystander Killing

A this compound conjugated ADC binds to a specific antigen on the surface of a target cancer cell (Antigen-Positive, Ag+). The ADC-antigen complex is then internalized via endocytosis and trafficked to the lysosome. Inside the lysosome, the valine-citrulline linker is cleaved by proteases, initiating the self-immolation of the PABC spacer and releasing the active DM1 payload. DM1 then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. The bystander effect is initiated when the membrane-permeable DM1 diffuses out of the target cell and into neighboring antigen-negative (Ag-) cells, inducing their apoptosis.

Mechanism of this compound ADC and bystander effect.

Experimental Protocols

Co-culture Bystander Assay

This assay directly evaluates the effect of the this compound ADC on antigen-negative cells when cultured in the presence of antigen-positive cells.

Materials:

-

Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines (e.g., HER2-positive SK-BR-3 and HER2-negative MCF7 cells).

-

Fluorescently labeled Ag- cell line (e.g., GFP-MCF7) for distinction from Ag+ cells.

-

Complete cell culture medium.

-

This compound ADC.

-

Isotype control ADC.

-

Free DM1 payload.

-

96-well plates.

-

Plate reader or high-content imaging system.

-

Cell viability reagent (e.g., CellTiter-Glo®).

Procedure:

-

Cell Seeding:

-

Monoculture Controls: Seed Ag+ cells alone and fluorescently labeled Ag- cells alone into separate wells of a 96-well plate at their optimal densities.

-

Co-culture: Seed a mixture of Ag+ and fluorescently labeled Ag- cells in the same wells. The ratio can be varied (e.g., 1:1, 1:3, 3:1) to assess the dependency of the bystander effect on the proportion of Ag+ cells.

-

Allow cells to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the this compound ADC, isotype control ADC, and free DM1 in complete culture medium.

-

Remove the seeding medium from the wells and add the ADC dilutions. Include untreated wells as a control. The concentration of ADC should ideally be high enough to cause maximum killing of Ag+ cells but have minimal direct effect on Ag- cells.

-

-

Incubation:

-

Incubate the plate for a period of 72-120 hours, depending on the cell doubling time and ADC potency.

-

-

Quantification:

-

Assess the viability of the fluorescently labeled Ag- cell population using a high-content imaging system to count the number of viable fluorescent cells.

-

Alternatively, total cell viability can be measured using an ATP-based assay like CellTiter-Glo®. The specific killing of Ag- cells can be inferred by comparing the viability in co-culture to the monoculture controls.

-

Workflow for the co-culture bystander assay.

Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released from the target cells into the culture medium and can subsequently kill bystander cells.

Materials:

-

Ag+ and Ag- cell lines.

-

Complete cell culture medium.

-

This compound ADC.

-

Isotype control ADC.

-

6-well and 96-well plates.

-

Centrifuge and sterile filters (0.22 µm).

-

Cell viability reagent.

Procedure:

-

Generate Conditioned Medium:

-

Seed Ag+ cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a high concentration of the this compound ADC (e.g., 10x IC50 on Ag+ cells) or isotype control ADC for 48-72 hours. Include an untreated well.

-

Collect the supernatant (conditioned medium) from each well.

-

Centrifuge the supernatant to pellet any detached cells and debris.

-

Filter the supernatant through a 0.22 µm sterile filter.

-

-

Treat Bystander Cells:

-

Seed Ag- cells in a 96-well plate and allow them to adhere overnight.

-

Remove the existing medium and replace it with the collected conditioned medium (either undiluted or serially diluted with fresh medium).

-

Include controls of Ag- cells treated with fresh medium and fresh medium containing free DM1.

-

-

Incubation:

-

Incubate the plate for 48-72 hours.

-

-

Quantification:

-

Assess the viability of the Ag- cells using a standard cell viability assay such as MTT, MTS, or an ATP-based assay (e.g., CellTiter-Glo®).

-

References

- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. njbio.com [njbio.com]

- 3. benchchem.com [benchchem.com]

- 4. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

Troubleshooting & Optimization

Technical Support Center: vc-PABC-DM1 Antibody-Drug Conjugates

This technical support center provides guidance for researchers, scientists, and drug development professionals to improve the efficiency and reproducibility of vc-PABC-DM1 antibody-drug conjugate (ADC) preparation.

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugation experiments in a question-and-answer format.

Issue 1: Low Drug-to-Antibody Ratio (DAR) and Poor Conjugation Efficiency

Question: We are observing a consistently low DAR and poor yields after conjugating our antibody with a this compound linker-payload. What are the potential causes and how can we improve our conjugation efficiency?

Answer: Low DAR and poor conjugation efficiency are common challenges that can stem from several factors related to the antibody, the linker-payload, or the reaction conditions. The hydrophobicity of the DM1 payload can also contribute to poor solubility of the linker-payload in aqueous buffers, reducing its availability to react with the antibody.[1] The following troubleshooting steps can help optimize your conjugation reaction.

Key Optimization Parameters at a Glance

| Parameter | Recommended Range/Condition | Potential Impact on Conjugation |

| Antibody Purity | >95% pure[2][3] | Impurities compete for conjugation, reducing efficiency.[2][3] |

| Antibody Concentration | >0.5 mg/mL | Dilute antibody can lower the ideal concentration of reagents. |

| Reaction pH | 6.5 - 7.5 | Optimal for selective maleimide-thiol reaction; pH > 7.5 can lead to side reactions. |

| TCEP Molar Excess | 1.15x - 15x over antibody | Insufficient reduction leads to fewer available thiols; excess can be detrimental. |

| Linker-Payload Molar Excess | 5-20 fold over antibody | Higher ratios can increase DAR but may also promote aggregation. |

| Co-solvent (e.g., DMSO) | <10% (v/v) | Improves solubility of hydrophobic linker-payloads. High concentrations can denature the antibody. |

| Reaction Temperature | Room Temperature (20-25°C) | Balances reaction rate and ADC stability. |

| Reaction Time | 1 - 4 hours | Longer times may increase conjugation but can also lead to aggregation. |

Troubleshooting Decision Tree

Caption: Troubleshooting workflow for low DAR in this compound conjugation.

Issue 2: ADC Aggregation

Question: We are observing significant aggregation of our ADC product after the conjugation reaction. What could be the cause and how can we prevent it?

Answer: ADC aggregation is a frequent challenge, primarily driven by the increased hydrophobicity of the conjugate resulting from the attachment of the hydrophobic DM1 payload. Aggregation can negatively impact the stability, efficacy, and safety of the ADC.

Strategies to Minimize Aggregation:

-

Optimize DAR: Higher DARs increase hydrophobicity and the propensity for aggregation. A balance between potency and acceptable aggregation levels is crucial. For many ADCs, a DAR of 2 to 4 is a common target.

-